Cas no 16255-50-8 (1,4-Bis(chloromethyl)-2-nitrobenzene)
1,4-Bis(chloromethyl)-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,4-bis(chloromethyl)-2-nitro-
- 1,4-bis(chloromethyl)-2-nitrobenzene
- 1,4-Bis-chlormethyl-2-nitro-benzol
- 1,4-bis-chloromethyl-2-nitro-benzene
- AC1L6ZRB
- AC1Q3U94
- NCI60_004281
- NSC525118
- SBB072944
- SureCN6017659
- SCHEMBL6017659
- MFCD13704382
- AKOS015998470
- NSC-525118
- LS-08916
- 16255-50-8
- NSC 525118
- DTXSID20326173
- CHEMBL1971610
- 1,4-Bis(chloromethyl)-2-nitrobenzene
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- MDL: MFCD13704382
- Inchi: 1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2
- InChI Key: AJBJABQEANMSMG-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(CCl)=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 218.98551
- Monoisotopic Mass: 218.985
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
1,4-Bis(chloromethyl)-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B012125-250mg |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B012125-500mg |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B012125-1000mg |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 1g |
$ 720.00 | 2022-06-07 | ||
| abcr | AB415833-500 mg |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB415833-1 g |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 1g |
€322.50 | 2023-06-16 | ||
| abcr | AB415833-5 g |
1,4-Bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | 5g |
€907.00 | 2023-06-16 | ||
| Key Organics Ltd | LS-08916-1g |
1,4-bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | >95% | 1g |
$435.18 | 2025-02-09 | |
| Key Organics Ltd | LS-08916-10g |
1,4-bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | >95% | 10g |
$1457.07 | 2025-02-09 | |
| Key Organics Ltd | LS-08916-5g |
1,4-bis(chloromethyl)-2-nitrobenzene |
16255-50-8 | >95% | 5g |
$985.63 | 2025-02-09 | |
| Ambeed | A769146-1g |
1,4-BIs(chloromethyl)-2-nitrobenzene |
16255-50-8 | 95% | 1g |
$267.0 | 2024-04-23 |
1,4-Bis(chloromethyl)-2-nitrobenzene Suppliers
1,4-Bis(chloromethyl)-2-nitrobenzene Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1,4-Bis(chloromethyl)-2-nitrobenzene
Research Brief on 1,4-Bis(chloromethyl)-2-nitrobenzene (CAS: 16255-50-8): Recent Advances and Applications
1,4-Bis(chloromethyl)-2-nitrobenzene (CAS: 16255-50-8) is a nitroaromatic compound with significant relevance in chemical and pharmaceutical research. Recent studies have explored its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This research brief consolidates the latest findings on its synthesis, reactivity, and applications in the chemical biology and pharmaceutical domains.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of bifunctional alkylating agents, which are critical in cancer therapeutics. Researchers demonstrated that 1,4-Bis(chloromethyl)-2-nitrobenzene can be efficiently converted into nitrogen mustard analogs, showing promising cytotoxicity against various cancer cell lines, including breast and lung carcinomas. The study emphasized the compound's ability to crosslink DNA, thereby inhibiting tumor cell proliferation.
In the field of materials science, a recent breakthrough was reported in Advanced Functional Materials, where 1,4-Bis(chloromethyl)-2-nitrobenzene was utilized as a precursor for the development of nitro-functionalized polymers. These polymers exhibited enhanced thermal stability and electronic properties, making them suitable for applications in organic electronics and sensors. The study also explored the compound's reactivity in click chemistry, enabling the facile modification of polymer backbones for tailored functionalities.
Another notable advancement was documented in a 2024 ACS Chemical Biology paper, which investigated the compound's utility in proteolysis-targeting chimeras (PROTACs). The researchers leveraged the reactivity of the chloromethyl groups to conjugate 1,4-Bis(chloromethyl)-2-nitrobenzene with E3 ligase ligands, creating novel PROTACs capable of degrading disease-associated proteins. This approach holds potential for addressing undruggable targets in neurodegenerative diseases and oncology.
Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. A 2023 review in Chemical Reviews underscored the need for further mechanistic studies to elucidate the precise interactions of 1,4-Bis(chloromethyl)-2-nitrobenzene derivatives with biological targets. Additionally, advancements in green chemistry are being explored to improve the sustainability of its synthesis, as traditional routes often involve hazardous reagents.
In conclusion, 1,4-Bis(chloromethyl)-2-nitrobenzene continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its dual functionality as an alkylating agent and a nitroaromatic compound offers diverse opportunities for innovation in drug discovery and materials science. Future research should focus on refining its applications, addressing toxicity concerns, and expanding its utility in emerging therapeutic modalities.
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